molecular formula C16H18N4O3 B2675004 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide CAS No. 1396795-51-9

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2675004
CAS No.: 1396795-51-9
M. Wt: 314.345
InChI Key: PGDZRICNZJXJJU-UHFFFAOYSA-N
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Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a piperidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is further reacted with pyrazine-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyrazine ring can produce dihydropyrazine derivatives .

Scientific Research Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives and piperidine-containing molecules. Examples include:

Uniqueness

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H26N2O5S
  • Molecular Weight : 426.5 g/mol
  • CAS Number : 1421483-06-8

The biological activity of this compound appears to be linked to its structural components, which enable it to interact with various biological targets. The furan and pyrazine moieties are known to contribute to the compound's ability to inhibit certain enzymes and modulate signaling pathways involved in disease processes.

Antimicrobial Activity

Research has highlighted the compound's antimicrobial properties, particularly against pathogenic bacteria. In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Pathogen MIC (μg/mL) Activity Type
Staphylococcus aureus0.22 - 0.25Bactericidal
Staphylococcus epidermidis0.25 - 0.30Bactericidal

Antitumor Activity

This compound has also been evaluated for its antitumor potential. Studies indicate that it can inhibit the growth of cancer cell lines, particularly those associated with breast cancer . The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism that may involve the modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases. Its anti-inflammatory activity is hypothesized to result from the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial efficacy with a focus on biofilm formation inhibition .
  • Cancer Cell Line Studies : Research involving MCF-7 and MDA-MB-231 breast cancer cell lines revealed that certain pyrazole derivatives exhibited cytotoxic effects, with this compound being one of the more potent compounds tested .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives have provided insights into how modifications can enhance biological activity. The presence of specific functional groups has been correlated with increased potency against various biological targets .

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c21-15(14-10-17-4-5-18-14)19-9-12-1-6-20(7-2-12)16(22)13-3-8-23-11-13/h3-5,8,10-12H,1-2,6-7,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDZRICNZJXJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC=CN=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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